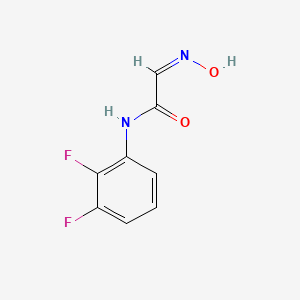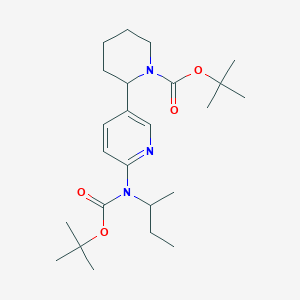
1-Ethenoxybutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylene Glycol Monovinyl Ether, also known as 4-Vinyloxybutanol, is an organic compound with the molecular formula C6H12O2. It is a colorless to light yellow liquid that is often stabilized with potassium hydroxide (KOH) to prevent polymerization. This compound is used in various chemical reactions and industrial applications due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
Tetramethylene Glycol Monovinyl Ether can be synthesized through the reaction of 1,4-butanediol with acetylene in the presence of a base such as sodium hydroxide (NaOH) and cesium fluoride (CsF). The reaction is typically carried out in a high-pressure reactor at temperatures around 136-138°C for about 3 hours . The reaction mixture is then cooled, and the product is purified through distillation.
Industrial Production Methods
Industrial production of Tetramethylene Glycol Monovinyl Ether follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The compound is often stabilized with KOH to prevent unwanted polymerization during storage and transportation .
化学反应分析
Types of Reactions
Tetramethylene Glycol Monovinyl Ether undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of acids or heat to form polyvinyl ethers.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The vinyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Polymerization: Catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (Cl2, Br2) or other electrophiles can be used.
Major Products Formed
Polymerization: Polyvinyl ethers.
Oxidation: Butyraldehyde or butyric acid.
Substitution: Halogenated butanol derivatives.
科学研究应用
Tetramethylene Glycol Monovinyl Ether has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of bio-compatible materials and drug delivery systems.
Medicine: Utilized in the development of medical devices and coatings due to its biocompatibility.
Industry: Applied in the production of adhesives, coatings, and sealants
作用机制
The mechanism of action of Tetramethylene Glycol Monovinyl Ether involves its ability to undergo polymerization and form cross-linked networks. The vinyl group reacts with various initiators to form long polymer chains, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it useful in creating flexible and durable materials .
相似化合物的比较
Similar Compounds
Diethylene Glycol Monovinyl Ether: Similar in structure but with an additional ethylene glycol unit.
1,4-Butanediol Divinyl Ether: Contains two vinyl ether groups, making it more reactive.
Ethylene Glycol Monovinyl Ether: Shorter chain length, leading to different physical properties.
Uniqueness
Tetramethylene Glycol Monovinyl Ether is unique due to its balance of reactivity and stability. The presence of both a hydroxyl group and a vinyl group allows it to participate in a wide range of chemical reactions, making it versatile for various applications .
属性
分子式 |
C6H12O3 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC 名称 |
1-ethenoxybutane-1,4-diol |
InChI |
InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h2,6-8H,1,3-5H2 |
InChI 键 |
JMOBUAHVOUUBEA-UHFFFAOYSA-N |
规范 SMILES |
C=COC(CCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



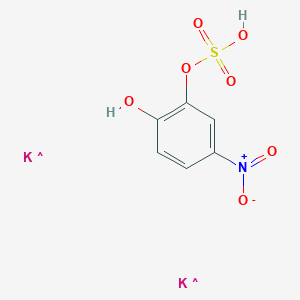
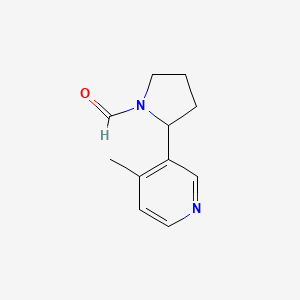
![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)
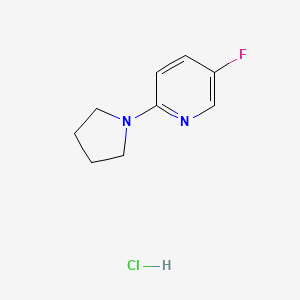


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
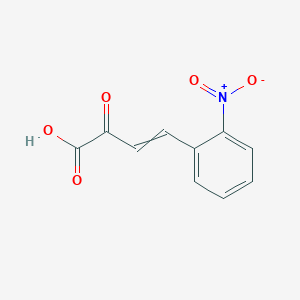
![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)
